molecular formula C18H24NOP B13182161 [(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine

[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine

Cat. No.: B13182161
M. Wt: 301.4 g/mol
InChI Key: RLBMIUWPBJMKRP-ZDGMYTEDSA-N
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Description

[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine is a chiral organophosphorus compound It features a tert-butyl group, a phenyl group, and a phosphoryl group attached to an amine

Chemical Reactions Analysis

[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various catalysts such as Pd(OAc)2/DPPF . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism by which [(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites in enzymes, influencing their activity and function. The tert-butyl and phenyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chiral nature and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24NOP

Molecular Weight

301.4 g/mol

IUPAC Name

(1S)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine

InChI

InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m0/s1

InChI Key

RLBMIUWPBJMKRP-ZDGMYTEDSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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